2,7-Naphthyridin-1-amine 2,7-Naphthyridin-1-amine
Brand Name: Vulcanchem
CAS No.: 27225-00-9
VCID: VC2453602
InChI: InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
SMILES: C1=CN=CC2=C1C=CN=C2N
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol

2,7-Naphthyridin-1-amine

CAS No.: 27225-00-9

Cat. No.: VC2453602

Molecular Formula: C8H7N3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2,7-Naphthyridin-1-amine - 27225-00-9

Specification

CAS No. 27225-00-9
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
IUPAC Name 2,7-naphthyridin-1-amine
Standard InChI InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
Standard InChI Key SLEZIMBNRWWQJI-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=CN=C2N
Canonical SMILES C1=CN=CC2=C1C=CN=C2N

Introduction

Chemical Identity and Physical Properties

2,7-Naphthyridin-1-amine (CAS No. 27225-00-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16100 . It presents as a white powder and possesses a bicyclic structure with three nitrogen atoms - two within the ring system and one as part of the amino group at the 1-position .

Structural Characteristics

The compound features a naphthyridine core structure with nitrogen atoms at the 2 and 7 positions, plus an amino group substitution at position 1. Its structure can be represented by the following identifiers:

  • SMILES notation: C1=CN=CC2=C1C=CN=C2N

  • InChI: InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)

  • InChIKey: SLEZIMBNRWWQJI-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits several important physical and chemical properties that influence its behavior in chemical reactions and storage conditions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,7-Naphthyridin-1-amine

PropertyValueReference
Molecular Weight145.16100
Density1.293 g/cm³
Boiling Point363.672°C at 760 mmHg
Flash Point201.242°C
Exact Mass145.06400
PSA (Polar Surface Area)52.53000
LogP1.14210
Index of Refraction1.724
AppearanceWhite powder
Recommended Storage2-8°C

Spectroscopic Properties and Analysis

Predicted Collision Cross Section Data

Mass spectrometry analysis of 2,7-Naphthyridin-1-amine provides valuable information about its behavior under different ionization conditions. The predicted collision cross-section (CCS) data for various adducts are presented in Table 2.

Table 2: Predicted Collision Cross Section Data for 2,7-Naphthyridin-1-amine

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.07128126.7
[M+Na]⁺168.05322141.3
[M+NH₄]⁺163.09782136.1
[M+K]⁺184.02716134.2
[M-H]⁻144.05672129.8
[M+Na-2H]⁻166.03867135.5
[M]⁺145.06345129.6
[M]⁻145.06455129.6

These collision cross-section values are crucial for the identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthesis and Reactions

Rearrangement Reactions

Recent research has focused on the rearrangement reactions of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. These studies provide valuable insights into the reactivity patterns that may be applicable to 2,7-naphthyridin-1-amine .

The rearrangement of 1,3-diamino-2,7-naphthyridines is influenced by both:

  • The substituent at the 7th position of the 2,7-naphthyridine ring

  • The nature of the cyclic amine at the 1st position

These influences are primarily steric in nature. When the methyl group at the 7th position is replaced with a benzyl group, the rearrangement becomes significantly slower and requires higher temperatures (>160°C) to proceed .

Reaction with Amines

A significant finding in recent research is that 1-amino-3-oxo-2,7-naphthyridines react with amines in a distinctive manner. This reaction, studied for the first time, revealed that:

  • The rearrangement occurs faster than in 1,3-diamino-2,7-naphthyridines

  • The rearrangement proceeds without any influence from alkyl and cyclic amine groups

  • Nucleophilic addition of the amine to the carbonyl group of the rearranged product can form a Schiff base

The electronic properties of these compounds play a crucial role in their reactivity. The calculation of Electrostatic Potential Surface (ESP) charges indicates a considerable increase in the positive charge on the cyano group that undergoes nucleophilic attack during the rearrangement process. This increased positive charge likely explains the enhanced reactivity and higher reaction velocity .

Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2,7-naphthyridine derivatives is often governed by nucleophilic aromatic substitution (SNAr) reactions. These reactions are under electronic control, and their regioselectivity in multihalogenated compounds can be predicted by ESP analysis .

The extent of electron deficiency at the reactive carbon is the key factor in determining SNAr rates, and the corresponding ESP charges serve as quantitative descriptors of the reactivity of different sites . This understanding is crucial for predicting and controlling reactions involving 2,7-naphthyridin-1-amine.

Spectroscopic Characterization of Reaction Products

Reaction products from 2,7-naphthyridine derivatives can be characterized using various spectroscopic techniques:

  • In ¹H NMR spectra, compounds derived from 1,3-diamino-2,7-naphthyridines typically show:

    • Signals for the NCH₂ group at the 8th position (3.20-3.45 ppm)

    • NH group signals of the amine fragment (5.78-5.95 ppm)

  • After rearrangement, characteristic changes in the spectra include:

    • Appearance of a singlet signal for a pyridine ring proton (5.34-5.60 ppm)

    • Absence of the NCH₂ group signal

    • Shift of the NH group signal to a weaker field (8.96-9.14 ppm), possibly due to hydrogen bonding with the carbonyl oxygen

  • Infrared spectra of rearrangement products show:

    • Absorption bands at 1600-1607 cm⁻¹ characteristic of carbonyl groups

    • Absence of absorption bands for cyano substituents

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